2,5-Bis(3-chlorophenyl)-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
CAS No. |
2639-17-0 |
|---|---|
Molecular Formula |
C14H8Cl2N2O |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2,5-bis(3-chlorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H |
InChI Key |
RFLKLLSKJNPBDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)C3=CC(=CC=C3)Cl |
Other CAS No. |
2639-17-0 |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Bis 3 Chlorophenyl 1,3,4 Oxadiazole and Its Analogues
Conventional Synthetic Routes for 1,3,4-Oxadiazoles
Traditional methods for the synthesis of the 1,3,4-oxadiazole (B1194373) ring are well-documented and have been widely used for the preparation of a diverse range of derivatives. These methods often involve cyclization reactions of hydrazine (B178648) derivatives under various conditions.
Cyclodehydration of N,N′-Diacylhydrazines
One of the most common and established methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of N,N′-diacylhydrazines. mdpi.commdpi.com This reaction involves the removal of a water molecule from the diacylhydrazine precursor, leading to the formation of the stable five-membered oxadiazole ring. To achieve this, a variety of dehydrating agents are employed, often under harsh reaction conditions.
The synthesis of N,N′-diacylhydrazines typically starts from the corresponding acid chlorides, which react with hydrazine hydrate (B1144303). mdpi.com For the synthesis of 2,5-Bis(3-chlorophenyl)-1,3,4-oxadiazole , the precursor would be N,N′-bis(3-chlorobenzoyl)hydrazine. This intermediate is then subjected to cyclodehydration.
Commonly used dehydrating agents include:
Phosphorus oxychloride (POCl₃) mdpi.combeilstein-journals.orgnih.gov
Polyphosphoric acid (PPA) tubitak.gov.tr
Thionyl chloride (SOCl₂)
Sulfuric acid (H₂SO₄)
Triflic anhydride (B1165640) mdpi.com
The choice of the dehydrating agent can influence the reaction conditions and the yield of the final product. For instance, reactions with phosphorus oxychloride are often carried out at reflux temperatures. mdpi.com
Table 1: Conventional Dehydrating Agents for N,N'-Diacylhydrazine Cyclodehydration
| Dehydrating Agent | Typical Reaction Conditions | Reference |
|---|---|---|
| Phosphorus oxychloride (POCl₃) | Reflux | mdpi.combeilstein-journals.orgnih.gov |
| Polyphosphoric acid (PPA) | Catalytic amounts | tubitak.gov.tr |
| Thionyl chloride (SOCl₂) | Varies | mdpi.com |
Oxidative Cyclization of Acylhydrazones
Another widely employed conventional method is the oxidative cyclization of acylhydrazones. Acylhydrazones are typically prepared by the condensation of an acid hydrazide with an aldehyde. For the synthesis of an analogue like 2-(3-chlorophenyl)-5-aryl-1,3,4-oxadiazole , 3-chlorobenzohydrazide would be reacted with a suitable aromatic aldehyde to form the corresponding N-acylhydrazone. This intermediate is then cyclized in the presence of an oxidizing agent.
A variety of oxidizing agents have been utilized for this transformation, including:
Chloramine-T niscpr.res.in
1,4-Bis(triphenylphosphonium)-2-butene peroxodisulfate (BTPPDS) under microwave irradiation nih.gov
Triethylorthoformate under acidic catalysis mdpi.com
The reaction conditions for oxidative cyclization can vary significantly depending on the chosen oxidant. For example, reactions with chloramine-T are often carried out by refluxing in ethanol (B145695) for several hours. niscpr.res.in
Intermolecular Condensation of Acylhydrazides with Carboxylic Acids/Acid Chlorides
The direct condensation of an acylhydrazide with a carboxylic acid or its more reactive derivative, an acid chloride, provides a more direct, often one-pot, route to 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net This method circumvents the need to isolate the N,N'-diacylhydrazine intermediate.
For instance, the synthesis of This compound could potentially be achieved by reacting 3-chlorobenzohydrazide with 3-chlorobenzoyl chloride. The reaction is typically facilitated by a dehydrating agent like phosphorus oxychloride. researchgate.net This approach is advantageous due to its operational simplicity. Research has also demonstrated the synthesis of analogues such as 2-(4-(tert-Butyl)phenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole using a one-pot synthesis-arylation strategy from carboxylic acids. researchgate.net
Advanced and Green Synthetic Approaches for 2,5-Disubstituted 1,3,4-Oxadiazoles
Catalyst-Free Visible-Light-Promoted Cyclization Reactions
A notable advancement in the synthesis of 1,3,4-oxadiazoles is the use of visible light to promote cyclization reactions without the need for a catalyst. acs.orgnih.gov This environmentally friendly approach often proceeds under mild conditions at room temperature.
One such strategy involves the photoredox catalysis between aldehydes and hypervalent iodine(III) reagents. acs.orgnih.gov This method has been successfully applied to synthesize a variety of 2,5-disubstituted 1,3,4-oxadiazole derivatives, including those with halogen substituents on the phenyl ring, such as ethyl 5-(3-bromophenyl)-1,3,4-oxadiazole-2-carboxylate and ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate. acs.orgnih.gov The reactions are typically carried out in common organic solvents like dichloromethane (B109758) and are irradiated with white light.
Table 2: Examples of Analogues Synthesized via Visible-Light-Promoted Cyclization
| Compound | Reactants | Yield | Reference |
|---|---|---|---|
| Ethyl 5-(3-bromophenyl)-1,3,4-oxadiazole-2-carboxylate | 3-Bromobenzaldehyde, Hypervalent iodine(III) reagent | 78% | acs.org |
Efficient One-Pot Synthetic Strategies
One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, are highly desirable as they reduce purification steps, save time, and minimize solvent waste. Several efficient one-pot strategies for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles have been developed.
One such method involves the radical-promoted cross-dehydrogenative coupling (CDC) of aryl tetrazoles with aldehydes, followed by thermal rearrangement. organic-chemistry.orgnih.gov This metal- and base-free, one-pot synthesis is promoted by an oxidant like di-tert-butyl peroxide (DTBP) and has been shown to tolerate a range of functional groups. organic-chemistry.org
Another approach utilizes microwave irradiation to accelerate the reaction. For example, the cyclization-oxidation of acyl hydrazones with substituted aldehydes using an oxidant in a solvent-free medium under microwave irradiation can significantly reduce reaction times from hours to minutes. nih.gov Ultrasound-assisted synthesis has also emerged as a green technique, offering higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful technique that often leads to dramatically reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. benthamdirect.comingentaconnect.com This technology utilizes the ability of polar molecules in the reaction mixture to transform electromagnetic energy into heat, resulting in rapid and uniform heating. ingentaconnect.comnih.gov
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-suited for microwave irradiation. A common approach involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. researchgate.net For instance, the reaction of aroylhydrazides with aromatic carboxylic acids in the presence of a dehydrating agent like phosphorous oxychloride (POCl₃) proceeds efficiently under microwave irradiation. ingentaconnect.comresearchgate.net While conventional methods might require several hours of refluxing (4-9 hours), the same transformations can be accomplished in a matter of minutes (6-15 minutes) using microwave energy. ingentaconnect.com This acceleration is attributed to the direct interaction of the microwave energy with the polar reactants. nih.gov
The general validity of this method has been demonstrated for a wide range of substrates, including those with halogen substituents on the phenyl rings. ingentaconnect.com The products are typically isolated through a simple aqueous work-up, followed by precipitation or solvent extraction. ingentaconnect.com The significant reduction in reaction time is particularly valuable in the context of combinatorial chemistry and the rapid generation of compound libraries for drug discovery. ingentaconnect.com
| Substituent (R) | Microwave Time (min) | Microwave Yield (%) | Conventional Time (h) | Conventional Yield (%) |
|---|---|---|---|---|
| C₆H₅ | 12 | 92 | 6 | 81 |
| o-NO₂C₆H₄ | 9 | 96 | 5 | 86 |
| m-BrC₆H₄ | 12 | 87 | 6 | 71 |
| p-BrC₆H₄ | 12 | 85 | 6 | 68 |
| 3-Pyridinyl | 12 | 89 | 9 | 75 |
| CCl₃ | 6 | 91 | 4 | 76 |
Electrochemical Methods for 1,3,4-Oxadiazole Formation
Electrochemical synthesis offers a green and mild alternative for the formation of 1,3,4-oxadiazole rings, avoiding the need for stoichiometric chemical oxidants. d-nb.infonih.gov This method relies on the oxidative cyclization of N-acyl hydrazones. d-nb.info Both direct and mediated electrolysis can be employed, although indirect (mediated) electrolysis often provides better substrate compatibility by operating at lower potentials. d-nb.info
In a mediated electrochemical synthesis, a redox mediator like 1,4-diazabicyclo[2.2.2]octane (DABCO) is used. d-nb.infonih.gov This approach enables a mild oxidative cyclization of a broad range of N-acyl hydrazones to yield 2,5-disubstituted 1,3,4-oxadiazoles with yields up to 83%. d-nb.infobohrium.com The simplicity of this method is further enhanced by the development of one-pot procedures that directly convert readily available aldehydes and hydrazides into the target oxadiazole heterocycles. d-nb.infonih.gov
Another electrochemical approach involves the oxidative carbonylation of hydrazides using carbon monoxide (CO) as the carbonyl source in an undivided electrolytic cell. rsc.orgrsc.org This process is notable for its mild, external oxidant-free conditions and can be scaled up to the gram level. rsc.orgrsc.org Mechanistic studies suggest that this particular electrochemical transformation does not proceed through a radical process. rsc.org These electrochemical strategies represent a significant advancement in sustainable chemistry for the synthesis of valuable heterocyclic compounds. d-nb.inforsc.org
Specific Synthetic Pathways Towards 2,5-Bis(chlorophenyl)-1,3,4-oxadiazoles
The synthesis of 2,5-bis(chlorophenyl)-1,3,4-oxadiazoles, including the 2-chloro, 3-chloro, and 4-chloro isomers, generally follows established routes for 2,5-diaryl-1,3,4-oxadiazoles. ontosight.aisigmaaldrich.com A prevalent and straightforward method is the cyclodehydration of 1,2-bis(chlorobenzoyl)hydrazine. This diacylhydrazine intermediate is typically prepared by reacting two equivalents of a chlorobenzoyl chloride with one equivalent of hydrazine hydrate, or by reacting a chlorobenzohydrazide with a chlorobenzoyl chloride. The subsequent cyclization is achieved by heating with a dehydrating agent such as phosphorous oxychloride (POCl₃), polyphosphoric acid, or thionyl chloride. nih.gov
An alternative and widely used pathway is the oxidative cyclization of N-aroylhydrazones. researchgate.net In this method, a chlorobenzohydrazide is first condensed with a chlorobenzaldehyde to form the corresponding N-(chlorobenzylidene)chlorobenzohydrazide (an N-aroylhydrazone). This intermediate is then subjected to oxidative cyclization using various reagents. A common and effective method employs iodine as a catalyst in the presence of an oxidant like hydrogen peroxide, which is considered an environmentally benign approach. researchgate.net Other oxidizing agents such as (diacetoxyiodo)benzene (B116549) have also been successfully used.
The general procedure starting from substituted aromatic acids involves several steps:
Esterification: The substituted chlorobenzoic acid is converted to its corresponding ethyl or methyl ester, often via Fischer esterification. nih.gov
Hydrazide Formation: The resulting ester is reacted with hydrazine hydrate to form the chlorobenzohydrazide. nih.gov
Cyclization: The hydrazide is then reacted with another equivalent of the chlorobenzoic acid (or its acid chloride) and a cyclodehydrating agent like POCl₃ to yield the final 2,5-bis(chlorophenyl)-1,3,4-oxadiazole. nih.gov
Elucidation of Reaction Mechanisms and Pathways in 1,3,4-Oxadiazole Synthesis
Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and developing novel pathways to 1,3,4-oxadiazoles. Key mechanisms include classical rearrangement reactions and modern photoredox-catalyzed pathways.
The Huisgen reaction provides a facile and efficient route to 2,5-disubstituted 1,3,4-oxadiazoles from 5-substituted-1H-tetrazoles and an acylating agent, such as an acyl chloride or anhydride. acs.orgresearchgate.net This reaction is a thermal or photochemical rearrangement that proceeds cleanly and is often used in multicomponent reaction sequences. acs.orgrug.nl
The plausible mechanism involves the following steps:
N-Acylation: The 5-substituted tetrazole is first N-acylated by the acyl chloride to form an unstable N-acylated tetrazole intermediate. acs.org
Rearrangement and Nitrogen Extrusion: This intermediate undergoes the Huisgen rearrangement, which involves the elimination of a molecule of nitrogen (N₂) and ring-opening. acs.org
Intermediate Formation: This process is believed to generate a highly reactive nitrile imine intermediate. researchgate.net
Cyclization: The nitrile imine intermediate then undergoes a 1,5-dipolar cyclization (an electrocyclization) to form the stable 1,3,4-oxadiazole ring. acs.orgresearchgate.net
This method is highly convergent, allowing for significant diversity in the substituents at both the 2- and 5-positions of the oxadiazole ring. acs.org
| Step | Intermediate | Description |
|---|---|---|
| 1 | N-Acylated Tetrazole | Formed from the reaction of a 5-substituted tetrazole with an acyl chloride. It is typically unstable. |
| 2 | Nitrile Imine | A reactive 1,3-dipole generated after the N-acylated tetrazole eliminates a molecule of nitrogen. |
| 3 | 1,3,4-Oxadiazole | The final stable heterocyclic product formed via intramolecular cyclization of the nitrile imine. |
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. nih.gov This strategy is applicable to the synthesis of 1,3,4-oxadiazoles through the generation of acyl radicals from various stable precursors. nih.gov Acyl precursors can include α-oxocarboxylic acids, aldehydes, thioesters, and carboxylic acids. nih.govbeilstein-journals.org
The general mechanism for the photoredox-catalyzed synthesis of 1,3,4-oxadiazoles via acyl radical generation is as follows:
Photoexcitation: A photocatalyst (such as an iridium or ruthenium complex, or an organic dye) absorbs visible light and is excited to a higher energy state, becoming a potent single-electron oxidant or reductant. nih.govbeilstein-journals.org
Acyl Precursor Activation: The acyl precursor is activated. For example, a carboxylic acid can be activated by an agent like triphenylphosphine (B44618) (PPh₃) to form a redox-active intermediate. beilstein-journals.org
Single Electron Transfer (SET): The excited photocatalyst engages in a single electron transfer event with the activated acyl precursor. For instance, a reductive quenching cycle might involve the excited photocatalyst reducing the precursor, or an oxidative cycle might involve the photocatalyst oxidizing it. nih.gov
Acyl Radical Formation: Following the SET event, the precursor fragments to generate a nucleophilic acyl radical. nih.gov For example, the decarboxylative cyclization of α-oxocarboxylic acids is a common method to produce acyl radicals. acs.orgorganic-chemistry.org
Cyclization Pathway: The generated acyl radical then participates in a cyclization cascade. In a synthesis starting with an aldehyde and a hypervalent iodine(III) reagent, the acyl radical can be trapped to initiate the cyclization process, ultimately forming the 2,5-disubstituted 1,3,4-oxadiazole ring. acs.org
This photoredox approach is attractive due to its mild, often room-temperature conditions and its tolerance of a wide variety of functional groups, avoiding the need for harsh oxidants or high temperatures. beilstein-journals.orgacs.org
Advanced Spectroscopic Characterization of 2,5 Bis 3 Chlorophenyl 1,3,4 Oxadiazole Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
In the ¹H NMR spectrum of 2,5-Bis(3-chlorophenyl)-1,3,4-oxadiazole, the aromatic protons of the two 3-chlorophenyl rings are expected to produce a complex multiplet pattern in the downfield region, typically between δ 7.0 and 8.5 ppm. The substitution pattern on the phenyl rings influences the chemical shifts and coupling constants. The protons ortho to the chlorine atom will experience a different electronic environment compared to those meta and para, leading to distinct signals. For a closely related compound, 5,5'-Bis(4-chlorophenyl)-3,3'-bi(1,2,4-oxadiazole), the aromatic protons appear as a doublet at δ 8.26 ppm and δ 7.79 ppm in DMSO-d₆. arkat-usa.org Another analogue, 5,5'-Bis(2-chlorophenyl)-3,3'-bi(1,2,4-oxadiazole), shows a doublet at δ 8.26 ppm and multiplets between δ 7.83-7.76 ppm and at δ 7.66 ppm in DMSO. arkat-usa.org
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are characteristically deshielded and appear at a significant downfield shift. For many 1,3,4-oxadiazole derivatives, the carbons of the oxadiazole ring (C2 and C5) resonate in the range of δ 160-170 ppm. researchgate.net For instance, in 5,5'-Bis(2-chlorophenyl)-3,3'-bi(1,2,4-oxadiazole), the oxadiazole carbons are observed at δ 176.1 and 160.3 ppm. arkat-usa.org The carbons of the 3-chlorophenyl rings would exhibit distinct signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the chlorine atom (C-Cl) would show a characteristic chemical shift, and the other aromatic carbons would be distinguishable based on their position relative to the chloro and oxadiazole substituents.
Table 1: Representative NMR Data for Analogues of this compound
| Compound | Nucleus | Chemical Shift (δ ppm) |
|---|---|---|
| 5,5'-Bis(4-chlorophenyl)-3,3'-bi(1,2,4-oxadiazole) | ¹H | 8.26 (d), 7.79 (d) |
| 5,5'-Bis(2-chlorophenyl)-3,3'-bi(1,2,4-oxadiazole) | ¹H | 8.26 (d), 7.83-7.76 (m), 7.66 (d) |
| 5,5'-Bis(2-chlorophenyl)-3,3'-bi(1,2,4-oxadiazole) | ¹³C | 176.1, 160.3, 134.2, 133.9, 132.4, 131.6, 127.2, 122.7 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Vibrational Modes
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of this compound is expected to show several characteristic absorption bands. The C=N stretching vibration of the oxadiazole ring typically appears in the region of 1610-1650 cm⁻¹. The C-O-C stretching of the oxadiazole ring is usually observed around 1200-1250 cm⁻¹ and 1020-1070 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be present in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration for the chlorophenyl groups would be found in the fingerprint region, typically between 700 and 850 cm⁻¹.
For comparison, the IR spectrum of 5,5'-Bis(4-chlorophenyl)-3,3'-bi(1,2,4-oxadiazole) displays bands at 1610, 1580, 1558, 1478, 1426, 1311, 1273, 1229, and 1081 cm⁻¹. arkat-usa.org Another related compound, 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole, shows characteristic IR absorptions, and while the halogen is different, the vibrations of the oxadiazole and phenyl rings would be in similar regions. nist.gov
Table 2: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| C=N Stretch (Oxadiazole) | 1610 - 1650 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-O-C Stretch (Oxadiazole) | 1020 - 1250 |
| C-Cl Stretch | 700 - 850 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.
For this compound (C₁₄H₈Cl₂N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed, with relative intensities of approximately 9:6:1. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.
The fragmentation of 1,3,4-oxadiazoles often involves the cleavage of the heterocyclic ring. Common fragmentation pathways include the loss of small neutral molecules or radicals. For 2,5-diaryl-1,3,4-oxadiazoles, fragmentation may involve the cleavage of the bond between the phenyl ring and the oxadiazole ring, leading to the formation of chlorobenzoyl or related cations. The oxadiazole ring itself can fragment, leading to the loss of species like N₂, CO, or nitrile fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, which is particularly useful for studying conjugated systems.
The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet region, arising from π → π* transitions within the conjugated system formed by the phenyl rings and the 1,3,4-oxadiazole core. The position of the maximum absorption (λ_max) is influenced by the extent of conjugation. For many 2,5-diaryl-1,3,4-oxadiazoles, the λ_max is typically observed in the range of 280-350 nm. For instance, a series of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles showed absorption maxima between 283 and 303 nm. researchgate.net The presence of the chlorine atoms on the phenyl rings may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum depending on their electronic effects.
Table 3: Representative UV-Vis Absorption Data for 2,5-Diaryl-1,3,4-oxadiazole Analogues
| Compound Type | Solvent | Absorption Maxima (λ_max, nm) |
|---|---|---|
| 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles | Dichloromethane (B109758) | ~283 - 303 |
X-ray Crystallography for Precise Three-Dimensional Geometric Determination of Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing accurate bond lengths, bond angles, and information about intermolecular interactions.
Computational and Theoretical Investigations on 2,5 Bis 3 Chlorophenyl 1,3,4 Oxadiazole
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations, often using the B3LYP hybrid functional, are employed to determine the optimized molecular geometry, bond lengths, bond angles, and electronic properties. researchgate.netmdpi.com These calculations provide a foundational understanding of the molecule's stability and conformational preferences. Studies on analogous compounds, such as 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole (B1617124), have shown that the optimized structures from DFT calculations are in close agreement with experimental data from X-ray diffraction. researchgate.net
Frontier Molecular Orbital (FMO) theory is a critical component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant parameter for determining molecular stability, chemical reactivity, and hardness/softness. malayajournal.orgajchem-a.com A larger energy gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com
In studies of structurally similar 1,3,4-oxadiazole derivatives, the HOMO is typically delocalized over the entire molecule, including the phenyl rings and the oxadiazole core, while the LUMO is often localized on the oxadiazole ring and the electron-withdrawing groups. malayajournal.orgijopaar.com This distribution of electron density in the frontier orbitals is crucial for understanding charge transfer within the molecule. For the related compound 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole, the HOMO-LUMO energy gap was calculated to be 4.02 eV. researchgate.net Another study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) reported a HOMO-LUMO gap of 4.4815 eV. ajchem-a.com
Table 1: Frontier Molecular Orbital (FMO) Data for Related 1,3,4-Oxadiazole Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole | - | - | 4.02 | researchgate.net |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |
The Molecular Electrostatic Potential (ESP) surface, also known as the molecular electrical potential surface (MEP), is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.org The ESP map illustrates the charge distribution and relative polarity of the molecule. malayajournal.orgresearchgate.net Regions of negative potential (typically colored red or yellow) are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are usually found around hydrogen atoms and indicate sites for nucleophilic attack. bhu.ac.in
For 1,3,4-oxadiazole derivatives, ESP analysis consistently shows that the most negative potential is concentrated around the nitrogen atoms of the oxadiazole ring, identifying them as the primary binding sites for electrophilic interactions. researchgate.netajchem-a.comresearchgate.net The hydrogen atoms on the phenyl rings typically exhibit positive electrostatic potential. bhu.ac.in This information is vital for understanding intermolecular interactions, including hydrogen bonding. malayajournal.org
Mulliken population analysis is used to calculate the partial atomic charges on each atom in the molecule. bhu.ac.in This analysis reveals the distribution of electron density. In studies of similar heterocyclic compounds, Mulliken charge calculations typically show that all hydrogen atoms carry a positive charge, while electronegative atoms like nitrogen, oxygen, and chlorine possess a negative charge. bhu.ac.innih.gov This charge distribution influences the electrostatic interactions and reactivity of the molecule.
Molecular Docking Studies for Elucidating Receptor Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. ijcce.ac.ir This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. nih.gov For 1,3,4-oxadiazole derivatives, docking studies have been performed against a variety of biological targets to explore their potential as therapeutic agents. semanticscholar.orgnih.govnih.gov
For instance, analogues like 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. semanticscholar.orgpharmainfo.inhilarispublisher.com These studies revealed that the oxadiazole ring and its substituents form crucial interactions with amino acid residues in the receptor's binding pocket. Specific interactions for a 2-(4-chlorophenyl) analogue involved residues such as Cys797, Leu792, and Met793, suggesting a plausible mechanism for the inhibition of the enzyme. semanticscholar.orghilarispublisher.com Similarly, other 1,3,4-oxadiazole derivatives have been studied for their binding affinity to targets like the GABA-A receptor for potential anticonvulsant activity. nih.gov
Molecular Dynamics (MD) Simulations for Assessing Ligand-Protein Complex Stability and Conformational Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability and dynamics of the predicted ligand-protein complex. MD simulations model the movement of atoms and molecules over time, providing a more dynamic picture of the binding interaction than the static snapshot offered by docking. nih.gov These simulations are crucial for validating docking poses, analyzing the conformational changes in both the ligand and the protein upon binding, and calculating binding free energies.
MD simulations have been used to study the interaction of oxadiazole derivatives with biological targets like DNA/RNA and various proteins. nih.govsciepub.com For example, a simulation of a related bis-(4-chlorophenyl)-dihydro-oxadiazole derivative interacting with DNA/RNA was conducted to understand its binding affinity and structural impact. sciepub.comsciepub.com Such studies help to confirm that the ligand remains stably bound within the active site of the receptor, reinforcing the predictions made by molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Biological Activity Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By developing QSAR models, researchers can predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. bepls.comneuroquantology.com
Both 2D and 3D-QSAR studies have been performed on various series of 1,3,4-oxadiazole derivatives. nih.gov These models use a range of molecular descriptors, including steric, electronic, and hydrophobic parameters, to correlate with biological activities such as antimicrobial or antioxidant effects. bepls.comneuroquantology.com For oxadiazole derivatives, QSAR models have confirmed that electrostatic, steric, and hydrophobic properties are significant contributors to their biological activity. nih.govneuroquantology.com These models serve as a powerful predictive tool in the rational design of new and more potent 1,3,4-oxadiazole-based therapeutic agents.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It is instrumental in understanding a molecule's response to light, predicting properties such as UV-Vis absorption spectra, and elucidating the nature of electronic transitions. This methodology extends the ground-state DFT formalism to time-dependent phenomena, providing a computationally efficient way to access information about excited states.
For the compound 2,5-Bis(3-chlorophenyl)-1,3,4-oxadiazole , a detailed analysis using TD-DFT would provide significant insights into its photophysical behavior. Such a study would typically involve calculating the vertical excitation energies, which correspond to the absorption of light, and the associated oscillator strengths, which determine the intensity of these absorptions.
A theoretical TD-DFT investigation would characterize the key electronic transitions by identifying the molecular orbitals involved. For instance, transitions often occur from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the spatial distribution of these frontier orbitals can reveal the nature of the transitions, such as whether they are localized on specific parts of the molecule (e.g., the oxadiazole core or the chlorophenyl rings) or involve charge transfer between different regions.
However, a comprehensive search of scientific literature and chemical databases did not yield specific TD-DFT studies conducted on This compound . While computational studies on various other substituted 1,3,4-oxadiazole derivatives are prevalent, providing a general understanding of the electronic properties of this class of compounds, specific data for the 3-chloro substituted derivative is not publicly available.
Therefore, the presentation of detailed research findings, including specific data tables on absorption wavelengths, oscillator strengths, and molecular orbital contributions for the title compound, is not possible at this time. Further experimental or computational research is required to determine these properties.
Structure Activity Relationship Sar Studies of 1,3,4 Oxadiazole Derivatives
Impact of Substituent Position and Nature on Biological Activities (e.g., Chlorophenyl moieties)
The nature and position of substituents on the phenyl rings of 2,5-diphenyl-1,3,4-oxadiazole (B188118) derivatives play a critical role in determining their biological activity. The presence of a chlorophenyl group, in particular, has been shown to be a key determinant of the pharmacological effects of these compounds.
For instance, studies on the antimicrobial properties of 1,3,4-oxadiazole (B1194373) derivatives have highlighted the significance of the chlorophenyl moiety. The compound 2-(3-chlorophenyl)-5-indole-1,3,4-oxadiazole has been reported to be effective against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. ijpsjournal.com Similarly, a series of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives were synthesized and showed notable antibacterial activity. researchgate.net In another study, N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide demonstrated potent antibacterial activity against several S. aureus strains, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/ml. nih.gov
The position of the chlorine atom on the phenyl ring also influences the anti-inflammatory activity. A study on 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles revealed that the derivative with a 4-chlorophenyl group, 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole, exhibited significant anti-inflammatory activity. ijpsjournal.commdpi.com This suggests that halogen substituents, and their position, can enhance the anti-inflammatory potential of these compounds. mdpi.com
Furthermore, in the realm of anticonvulsant activity, the presence of an electron-withdrawing group like chlorine on the phenyl ring has been found to be beneficial. The compound 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole was identified as a promising anticonvulsant agent. ptfarm.pl This underscores the importance of the electronic properties of the substituents in modulating the biological response.
Intrinsic Role of the 1,3,4-Oxadiazole Ring System in Modulating Bioactivity
The 1,3,4-oxadiazole ring is not merely a passive scaffold but an active contributor to the biological properties of its derivatives. ptfarm.plgoums.ac.ir This five-membered heterocycle is a versatile pharmacophore that is both chemically and thermally stable. mdpi.com Its unique electronic and structural features allow it to act as a bioisosteric replacement for amide and ester functionalities, a strategy often employed in drug design to improve pharmacokinetic properties such as metabolic stability and bioavailability. mdpi.com
Correlations Between Molecular Structure and Diverse Pharmacological Potentials
The pharmacological potential of 2,5-disubstituted-1,3,4-oxadiazoles is intricately linked to their molecular structure. Specific substitutions on the phenyl rings can lead to a wide array of biological activities.
Antimicrobial Activity:
The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is significantly influenced by the nature of the substituents. For example, the presence of a chlorophenyl group has been shown to confer potent antibacterial activity.
| Compound | Substituents | Activity | Reference |
|---|---|---|---|
| 2-(3-chlorophenyl)-5-indole-1,3,4-oxadiazole | 3-chlorophenyl at C2, Indole at C5 | Effective against S. aureus, E. coli, and B. subtilis | ijpsjournal.com |
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide | 4-chlorophenyl at C5, Pentanamide at C2 | MICs of 8-32 μg/ml against S. aureus | nih.gov |
Anti-inflammatory Activity:
The anti-inflammatory properties of these compounds are also dependent on the substitution pattern. Halogenated phenyl groups, particularly at the para position, have been associated with enhanced anti-inflammatory effects.
| Compound | Substituents | Activity | Reference |
|---|---|---|---|
| 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | 4-chlorophenyl at C5, 3-(4-bromophenyl)propan-3-one at C2 | Significant anti-inflammatory activity (59.5% inhibition) | ijpsjournal.commdpi.com |
| 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | 3,4-dimethoxyphenyl at C5, 3-(4-bromophenyl)propan-3-one at C2 | Significant anti-inflammatory activity (61.9% inhibition) | ijpsjournal.com |
Anticonvulsant Activity:
For anticonvulsant activity, electron-withdrawing substituents on the phenyl ring appear to be favorable.
| Compound | Substituents | Activity | Reference |
|---|---|---|---|
| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | 4-chlorophenylamino at C2, 4-pyridyl at C5 | Promising anticonvulsant activity | ptfarm.pl |
Strategic Bioisosteric Replacements Involving the Oxadiazole Moiety
Bioisosterism is a fundamental concept in drug design that involves the replacement of a functional group with another that has similar physical and chemical properties, with the aim of enhancing the compound's biological activity or improving its pharmacokinetic profile. The 1,3,4-oxadiazole ring is an excellent bioisostere for amides and esters. mdpi.com
Furthermore, the 1,3,4-oxadiazole ring itself can be replaced by other five-membered heterocycles, such as 1,2,4-oxadiazoles or 1,3,4-thiadiazoles, to modulate the compound's properties. mdpi.com For example, replacing a 1,2,4-oxadiazole (B8745197) with a 1,3,4-oxadiazole has been shown to increase polarity and reduce metabolic degradation. This strategy can be employed to optimize the drug-like properties of a lead compound. The choice of the bioisosteric replacement depends on the specific therapeutic target and the desired pharmacological profile.
Molecular Mechanisms of Action of 1,3,4 Oxadiazole Derivatives in Biological Contexts
Mechanisms of Enzyme Inhibition
Derivatives of 1,3,4-oxadiazole (B1194373) have been shown to exert their biological effects by inhibiting a variety of enzymes crucial for cell proliferation, survival, and pathological processes. Their anti-proliferative effects are often associated with the inhibition of enzymes like thymidylate synthase, histone deacetylases (HDACs), topoisomerase II, telomerase, and thymidine (B127349) phosphorylase nih.gov.
Thymidylate Synthase (TS): As a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), TS is a critical target in cancer chemotherapy tandfonline.com. Inhibition of TS disrupts DNA synthesis, leading to cell growth cessation tandfonline.com. Several 1,3,4-oxadiazole derivatives have been developed as TS inhibitors mdpi.comresearchgate.net. For instance, certain 1,3,4-oxadiazole thioether derivatives have been identified as potent inhibitors of both human and Escherichia coli TS nih.gov. Similarly, thiazolidinedione-1,3,4-oxadiazole hybrids have shown remarkable TS inhibition, with some compounds demonstrating significantly greater activity than the standard drug pemetrexed tandfonline.com.
Histone Deacetylase (HDAC): HDACs are enzymes that play a crucial role in epigenetic regulation, and their inhibition is a key strategy in cancer therapy researchgate.net. Difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives have emerged as highly potent and selective inhibitors of HDAC6 nih.govunimi.it. These compounds act as slow-binding substrate analogs that undergo an enzyme-catalyzed ring-opening reaction, forming a durable, tightly bound enzyme-inhibitor complex nih.govunimi.it. This mechanism-based inhibition leads to an essentially irreversible action and confers unprecedented selectivity for the HDAC6 isoform over others nih.gov.
Topoisomerase II: This enzyme is essential for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells. Certain S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids are strong inhibitors of bacterial topoisomerase II (DNA gyrase) and topoisomerase IV mdpi.com. Additionally, mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids have been explored as DNA intercalative topoisomerase II inhibitors, demonstrating significant cytotoxicity against lung cancer cell lines nih.gov.
Telomerase: Telomerase is a reverse transcriptase that maintains telomere length, and its high activity in most tumor cells allows for cellular immortality nih.gov. Inhibition of this enzyme is a promising anticancer strategy mdpi.com. Derivatives of 1,3,4-oxadiazole have been shown to inhibit telomerase, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the sub-micromolar range, significantly more potent than reference compounds like staurosporine nih.govtmrjournals.com. The mechanism of action is believed to involve the reduction of dyskerin expression, a key component of the telomerase holoenzyme nih.govtmrjournals.com.
Thymidine Phosphorylase (TP): TP, also known as platelet-derived endothelial cell growth factor, is an enzyme involved in pyrimidine metabolism and plays a significant role in angiogenesis and tumor progression nih.govhum-ecol.ru. Consequently, TP is a recognized target for anticancer drug development nih.govhum-ecol.ru. The 1,3,4-oxadiazole scaffold is an emerging motif for the design of potent TP inhibitors nih.govnih.gov.
Cyclooxygenase (COX-1/COX-2): COX enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins mdpi.com. While COX-1 is constitutively expressed, COX-2 is induced during inflammation, making selective COX-2 inhibition a desirable therapeutic goal to minimize gastrointestinal side effects mdpi.com. Many 1,3,4-oxadiazole derivatives have been synthesized and found to be potent and selective COX-2 inhibitors, with some showing superior anti-inflammatory activity compared to reference drugs like celecoxib and meloxicam mdpi.comnih.govnih.gov.
Peptide Deformylase (PDF): PDF is a bacterial metalloenzyme essential for protein maturation, making it an attractive target for novel antibacterial agents nih.gov. The 1,3,4-oxadiazole scaffold has been used to develop PDF inhibitors, which block the removal of the N-formyl group from newly synthesized proteins, thereby inhibiting bacterial protein synthesis nih.govnih.govresearchgate.net.
| Enzyme Target | Derivative Example | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Thymidylate Synthase (Human) | 1,3,4-Oxadiazole thioether derivative (Compound 18) | 0.62 µM | nih.gov |
| Thymidylate Synthase | Thiazolidinedione-1,3,4-oxadiazole hybrid (Compound 9) | 1.67 µM | tandfonline.com |
| HDAC6 | Trifluoromethyl-1,3,4-oxadiazole (Compound 17) | 0.531 µM | nih.gov |
| Topoisomerase II | Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole (Compound 9p) | 3.8 µM (on A549 cells) | nih.gov |
| Telomerase | 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (Compound 8) | 0.8 µM | tmrjournals.com |
| Telomerase | 2-phenyl-4H-chromone derivative (Compound A33) | < 1 µM | nih.gov |
| COX-2 | Diaryl-1,3,4-oxadiazole derivative (Compound 8a) | 0.04 µM | nih.gov |
| COX-2 | Indole-oxadiazole derivative (Compound 38c) | Selectivity Index = 2.19 | nih.gov |
Interactions with Crucial Cellular Targets
Beyond direct enzyme inhibition, 1,3,4-oxadiazole derivatives can interact with other vital cellular components, including nucleic acids and various globular proteins, to elicit their biological effects nih.gov.
Nucleic Acids: The planar, aromatic nature of the 1,3,4-oxadiazole ring facilitates its interaction with DNA. Some derivatives have been shown to act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix nih.gov. This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis. The affinity of the oxadiazole nucleus for double-stranded DNA is a contributing factor to its inhibitory effect on enzymes that process DNA, such as topoisomerase II and thymidylate synthase researchgate.netnih.gov.
Globular Proteins: The 1,3,4-oxadiazole scaffold is a privileged structure that can selectively interact with a range of globular proteins nih.gov. The enzyme inhibition detailed in the previous section represents specific examples of these interactions. For instance, DFMO derivatives form a covalent complex with HDAC6, a globular protein, after enzymatic processing nih.govnih.gov. Furthermore, as a consequence of HDAC6 inhibition, downstream effects include the hyperacetylation of other proteins like α-tubulin and the heat shock protein 90 (HSP90), altering their function and stability acs.org. Some 1,3,4-oxadiazole-2-thione derivatives have also been shown to directly inhibit tubulin polymerization, a process critical for cell division researchgate.net.
| Cellular Target | Interaction Mechanism | Derivative Class | Observed Effect | Reference |
|---|---|---|---|---|
| DNA | Intercalation | Pyrimidine-1,3,4-oxadiazole hybrids | Inhibition of Topoisomerase II, cytotoxicity | nih.gov |
| HDAC6 (Protein) | Covalent modification (mechanism-based) | Difluoromethyl-1,3,4-oxadiazoles | Irreversible enzyme inhibition | nih.gov |
| α-Tubulin (Protein) | Inhibition of polymerization | 1,3,4-oxadiazole-2-thione derivatives | Disruption of microtubule dynamics, cell cycle arrest | researchgate.net |
Mechanistic Insights into Antioxidant Activity
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), contributes to numerous diseases. Antioxidants mitigate this stress by neutralizing free radicals. Derivatives of 1,3,4-oxadiazole, particularly those bearing phenolic moieties, have demonstrated significant antioxidant and radical scavenging capabilities scispace.commdpi.com. The primary mechanisms for this activity include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) researchgate.netnih.govfrontiersin.org.
The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical. The SET-PT mechanism is a two-step process involving the transfer of an electron to the radical, followed by the transfer of a proton. Finally, the SPLET mechanism also involves two steps, but in the reverse order: proton loss from the antioxidant, followed by electron transfer nih.gov. Theoretical and computational studies using Density Functional Theory (DFT) have been employed to analyze thermodynamic parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) to determine the most favorable scavenging pathway for different derivatives nih.govnih.gov. In vacuum, 1,3,4-oxadiazole derivatives tend to act as more efficient radical scavengers via HAT and SPLET pathways, whereas in aqueous solutions, the SET-PT mechanism often becomes the dominant reaction pathway nih.gov.
| Assay | Derivative Example | Activity (IC₅₀) | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | 2,5-bis(3-hydroxy-4-methoxyphenyl)-1,3,4-oxadiazole | 13.59 µM | scispace.com |
| DPPH Radical Scavenging | Flurbiprofen-derived 1,3,4-oxadiazole (Ox-6f) | ~27.32 µg/mL | mdpi.com |
| Nitric Oxide Scavenging | Flurbiprofen-derived 1,3,4-oxadiazole (Ox-6f) | 83.88% inhibition | mdpi.com |
| ABTS Radical Scavenging | Phenolic 1,3,4-oxadiazoles | Pronounced activity | scispace.com |
| H₂O₂ Scavenging | Phenolic 1,3,4-oxadiazoles | Moderate to good activity | scispace.com |
Inhibition of Specific Growth Factors and Kinases
The antiproliferative effects of 1,3,4-oxadiazole derivatives are frequently linked to their ability to inhibit signaling pathways driven by growth factors and protein kinases nih.govmdpi.com.
Growth Factor Receptors (EGFR, VEGFR): The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are tyrosine kinases that are often overexpressed in various cancers, driving tumor growth and angiogenesis nih.gov. Several 1,3,4-oxadiazole derivatives have been developed as inhibitors of these receptors researchgate.net. Naproxen-based 1,3,4-oxadiazole hybrids, for example, have shown potent EGFR kinase inhibition with IC₅₀ values in the sub-micromolar range, comparable to the standard drug Erlotinib tandfonline.com. Other studies have focused on developing derivatives that are selective for VEGFR2 over EGFR, which could be beneficial for treating specific cancers like renal cancer nih.gov.
Other Kinases (FAK, GSK-3β): Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion and migration, and its inhibition can suppress cancer metastasis. Thiazole and benzothiazole derivatives of 1,3,4-oxadiazole have been identified as strong FAK inhibitors mdpi.com. Another important target is Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in several diseases, including Alzheimer's disease. A novel series of 1,3,4-oxadiazole derivatives has been reported as highly selective and potent GSK-3β inhibitors, with their binding mode confirmed by X-ray crystallography nih.gov.
| Kinase/Growth Factor Target | Derivative Example | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| EGFR Kinase | Naproxen-1,3,4-oxadiazole hybrid (Compound 4) | 0.41 µM | tandfonline.com |
| VEGFR2 | Substituted 1,3,4-oxadiazole (Compound 7j) | 0.009 µM (Estimated) | nih.gov |
| FAK | 3-trifluoromethyl-piperazine 1,3,4-oxadiazole (Compound 13) | High inhibitory activity | mdpi.com |
| GSK-3β | Benzimidazole-1,3,4-oxadiazole derivative (Compound 20x) | Potent and selective inhibition | nih.gov |
Exploration of 2,5 Bis 3 Chlorophenyl 1,3,4 Oxadiazole Derivatives and Analogues
Synthesis and Biological Evaluation of Substituted Diaryl-1,3,4-oxadiazoles
The synthesis of 2,5-diaryl-1,3,4-oxadiazoles is a well-established area of organic chemistry, with several versatile methods available. A predominant strategy involves the dehydrative cyclization of diacylhydrazines using various reagents such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride. nih.gov Another common and efficient approach is the oxidative cyclization of aroylhydrazones, which can be formed by condensing acid hydrazides with aromatic aldehydes. Reagents like iodine in the presence of potassium carbonate or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are often employed for this transformation. jchemrev.comjchemrev.com
These synthetic pathways allow for the introduction of a wide array of substituents on the two aryl rings, enabling the systematic evaluation of their biological activities. For instance, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their anti-inflammatory activity. Studies have shown that the nature and position of the substituents on the phenyl rings significantly influence the compound's efficacy. Derivatives featuring 3,4-dimethoxyphenyl and 4-chlorophenyl moieties have demonstrated notable anti-inflammatory effects. mdpi.com Similarly, other research has focused on the antimicrobial properties of these compounds, revealing that specific substitutions can lead to potent activity against various bacterial and fungal strains. mdpi.comnih.gov
Table 1: Examples of Biologically Evaluated 2,5-Disubstituted-1,3,4-oxadiazole Derivatives
| Derivative Structure (General) | Substituent (R) | Evaluated Biological Activity | Key Finding |
|---|---|---|---|
![]() | 4-Chlorophenyl | Anti-inflammatory | Demonstrated significant activity, comparable to standard drugs in some models. mdpi.com |
| 3,4-Dimethoxyphenyl | Anti-inflammatory | The presence of these groups was found to enhance anti-inflammatory effects. mdpi.com | |
| Various Aryl Groups | Antimicrobial | Certain derivatives showed good activity against strains like E. coli and S. aureus. mdpi.com |
Design and Development of Hybrid Molecules Incorporating the 1,3,4-Oxadiazole (B1194373) Scaffold
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, greater efficacy, or a dual mode of action. The 1,3,4-oxadiazole scaffold is frequently used as a building block for such hybrids due to its favorable chemical and biological properties. rsc.org
Researchers have successfully designed and synthesized numerous hybrid molecules where the 1,3,4-oxadiazole ring is linked to other biologically active moieties, including chalcones, benzimidazoles, and thiazolidinediones. rsc.orgnih.gov
Oxadiazole-Chalcone Hybrids: A series of 1,3,4-oxadiazole/chalcone hybrids were developed and evaluated as potential anticancer agents. These compounds were designed to inhibit key signaling pathways involved in cancer cell proliferation, such as those involving EGFR and Src kinases. The results indicated that certain hybrids, particularly those with specific chloro and methoxy (B1213986) substitutions, exhibited potent cytotoxic activities against leukemia cell lines and were effective inhibitors of EGFR and Src. nih.gov
Oxadiazole-Thiazolidinedione Hybrids: In another study, novel hybrids combining thiazolidinedione and 1,3,4-oxadiazole were synthesized with the goal of enhancing antidiabetic activity. The design rationale was based on the principle that combining two moieties with known biological functions could lead to synergistic effects. The resulting compounds were evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes relevant to diabetes management. rsc.org
Oxadiazole-Thieno[2,3-d]pyrimidine Hybrids: To develop new antimicrobial agents, researchers have linked the 1,3,4-oxadiazole core to a thieno[2,3-d]pyrimidine (B153573) scaffold. The resulting hybrids, particularly those incorporating a morpholine (B109124) or piperidine (B6355638) moiety, showed potent activity against both Gram-positive and Gram-negative bacteria, in some cases comparable or superior to the reference drug gentamicin. mdpi.com
Synthesis and Characterization of Bis-1,3,4-Oxadiazole Compounds
Bis-1,3,4-oxadiazole compounds are molecules that contain two 1,3,4-oxadiazole rings, typically connected by a flexible or rigid linker. The synthesis of these molecules often begins with the preparation of a dihydrazide, which is derived from the corresponding diester (e.g., dimethyl oxalate, dimethyl succinate) and hydrazine (B178648) hydrate (B1144303). researchgate.netjocpr.com This dihydrazide is then condensed with an appropriate aldehyde to form a dihydrazone. The final step is the oxidative cyclization of the dihydrazone to yield the target bis-1,3,4-oxadiazole derivative. Chloramine-T is a commonly used oxidizing agent for this conversion. researchgate.netjocpr.com
The structural confirmation of these newly synthesized bis-heterocycles relies on a combination of spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups, while proton nuclear magnetic resonance (¹H NMR) spectroscopy provides information about the arrangement of protons in the molecule. Elemental analysis is also performed to confirm the empirical formula. researchgate.netjocpr.com These characterization methods are crucial for verifying the successful synthesis and purity of the bis-oxadiazole compounds before they undergo biological evaluation. For example, a series of 1,n-bis[5-(3-methoxy-4-hydroxy-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]alkanes were synthesized and characterized, with subsequent screening revealing notable anti-inflammatory activities. researchgate.net
Strategies for Modulating Substituents to Achieve Enhanced and Selective Activities
Modulating the substituents on the 1,3,4-oxadiazole core is a key strategy for optimizing biological activity and achieving selectivity for a specific biological target. Structure-activity relationship (SAR) studies are essential for understanding how changes in the molecular structure affect its pharmacological properties. Researchers systematically alter the type, position, and number of substituents on the aryl rings to fine-tune the electronic and steric properties of the molecule.
Key modulation strategies include:
Varying Electronic Properties: The introduction of electron-donating groups (e.g., methoxy, -OCH₃) or electron-withdrawing groups (e.g., chloro, -Cl; nitro, -NO₂) can significantly impact a molecule's ability to interact with its biological target. nih.gov For instance, in the development of 1,3,4-oxadiazole/chalcone hybrids, compounds with chlorine as an electron-withdrawing substituent were evaluated alongside those with methoxy groups to probe their effects on anticancer activity. nih.gov
Exploring Positional Isomerism: Moving a substituent to a different position on the aryl ring (e.g., from para- to meta- or ortho-) can alter the molecule's three-dimensional shape and its binding orientation within a receptor's active site. The synthesis of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide highlights the exploration of substitution patterns to enhance antibacterial potential. researchgate.net
Bioisosteric Replacement: The 1,3,4-oxadiazole ring itself is often used as a bioisostere for amide or ester functionalities to improve metabolic stability and other pharmacokinetic properties. mdpi.com This principle can be extended by replacing other parts of the molecule with groups that have similar physical or chemical properties to enhance a desired biological effect.
Through these systematic modifications, lead compounds can be optimized to produce derivatives with enhanced potency, reduced off-target effects, and improved selectivity, ultimately leading to more effective therapeutic agents. jchemrev.comnih.gov
Advanced Applications of 1,3,4 Oxadiazole Derivatives Excluding Clinical Applications
Materials Science Applications
The electron-deficient nature of the 1,3,4-oxadiazole (B1194373) ring, combined with its high photoluminescence quantum yield and excellent thermal and chemical stability, makes its derivatives highly suitable for a range of applications in materials science. researchgate.netmdpi.comresearchgate.net The substitution of two 3-chlorophenyl groups onto the oxadiazole core in 2,5-Bis(3-chlorophenyl)-1,3,4-oxadiazole modulates its electronic and physical properties, influencing its performance in various advanced materials.
Utilization in Organic Light-Emitting Diodes (OLEDs) as Electron Transport and Emitting Materials
The 1,3,4-oxadiazole moiety is a well-established building block for materials used in Organic Light-Emitting Diodes (OLEDs), primarily due to its inherent electron-deficient character which facilitates electron transport. researchgate.netmdpi.com Compounds like 2,5-diaryl-1,3,4-oxadiazoles are frequently employed as electron-transporting materials (ETMs) and/or hole-blocking materials (HBMs) in OLED devices to improve efficiency, lower operating voltages, and enhance device stability. researchgate.netrsc.org
The function of these materials is to receive electrons from the cathode and transport them to the emissive layer, while simultaneously blocking the passage of holes from the anode. This confinement of charge carriers within the emissive layer increases the probability of their recombination, leading to more efficient light emission. The performance of 2,5-diaryl-1,3,4-oxadiazole derivatives in OLEDs is significantly influenced by the substituents on the phenyl rings. For instance, introducing electron-withdrawing groups, such as the chloro group in this compound, can enhance electron injection and transport properties.
Research on related fluorene-oxadiazole hybrid molecules has demonstrated that blending these materials with emissive polymers can enhance the external quantum efficiencies of OLEDs by over two orders of magnitude compared to devices with the pure polymer alone. rsc.orgresearchgate.net While specific performance data for this compound in OLEDs is not extensively documented in publicly available literature, the properties of analogous compounds suggest its potential as a robust component in electron-transporting layers.
Table 1: Properties of Related Oxadiazole Derivatives in OLEDs
| Compound/System | Application | Key Finding | Reference |
|---|---|---|---|
| 2,5-Diaryl-1,3,4-oxadiazole–fluorene hybrids | Electron Transport Material (ETM) | Blending with MEH-PPV polymer enhanced external quantum efficiency significantly. | rsc.orgresearchgate.net |
| 1,3,4-Oxadiazole derivatives | Electron Transport Material (ETM) | Known for high photoluminescence quantum yield and good thermal stability. | researchgate.net |
Development of Scintillating Materials
Derivatives of 1,3,4-oxadiazole are recognized for their fluorescent properties and have been developed as organic scintillators. mdpi.comresearchgate.nettandfonline.com Organic scintillators are materials that emit light upon interaction with ionizing radiation, making them useful for radiation detection. The desired properties for a scintillator include a high fluorescence quantum yield, a short fluorescence decay time, and good solubility in a polymer matrix or solvent.
Role as Photosensitizers
In materials science, a photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process. Derivatives of 1,3,4-oxadiazole have been explored for their potential as photosensitizers, particularly in the context of dye-sensitized solar cells (DSSCs). researchgate.net In a DSSC, a photosensitizer (dye) absorbs light, leading to an excited state from which an electron is injected into the conduction band of a wide-bandgap semiconductor, generating a photocurrent.
The design of efficient photosensitizers often involves an electron-donating moiety and an electron-accepting group, linked by a π-conjugated spacer. The electron-deficient 1,3,4-oxadiazole ring can serve as an effective electron-acceptor or part of the conjugated bridge in such systems. researchgate.net Computational and experimental studies on various 1,3,4-oxadiazole derivatives have been conducted to explore their photophysical properties for optoelectronic applications, confirming their potential in this area. researchgate.net
Integration into Thermal Insulation Polymers
Aromatic polyoxadiazoles are a class of high-performance polymers known for their exceptional thermal and oxidative stability. researchgate.net The rigid structure of the 2,5-diphenyl-1,3,4-oxadiazole (B188118) unit contributes to high glass transition temperatures (Tg) and thermal decomposition temperatures in polymers that incorporate this moiety into their backbone. researchgate.net These properties make them suitable for applications requiring heat resistance, such as in thermal insulation materials.
Research into poly(arylene ether 1,3,4-oxadiazole)s has shown that these materials exhibit excellent thermal stability, with 10% weight loss temperatures often exceeding 440 °C in air and nitrogen atmospheres. researchgate.nettandfonline.com Their high char yields upon heating also contribute to their fire-retardant characteristics. The incorporation of halogen atoms, such as chlorine, into the polymer structure can further enhance properties like flame retardancy. Therefore, polymers derived from or incorporating this compound would be expected to exhibit high thermal stability, making them of interest for advanced insulation applications. researchgate.net
Table 3: Thermal Properties of Poly(1,3,4-oxadiazole-ether)s | Polymer Type | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Nitrogen) | 10% Weight Loss Temp. (Air) | Reference | |---|---|---|---| | Poly(arylene ether 1,3,4-oxadiazole)s | 188–226 °C | > 445 °C | > 440 °C | researchgate.nettandfonline.com | | Poly(1,3,4-oxadiazole-etherimide)-polydimethylsiloxane | > 400 °C (Decomposition Temp.) | Not specified | Not specified | researchgate.net |
Agricultural Chemistry Applications
The 1,3,4-oxadiazole scaffold is a key structural component in a variety of agrochemicals. mdpi.comresearchgate.netmdpi.com Derivatives have been shown to possess a broad spectrum of activities, including fungicidal, insecticidal, and herbicidal properties. mdpi.commdpi.com The biological activity of these compounds is highly dependent on the nature of the substituents at the 2- and 5-positions of the oxadiazole ring.
Halogenated derivatives, in particular, have demonstrated significant biological effects. For example, studies have shown that the presence of a 4-chlorophenyl group on an oxadiazole ring can contribute to potent anti-inflammatory and analgesic activity, suggesting that the electronic properties of the halogen substituent are key to its interaction with biological targets. mdpi.com In the agricultural context, similar structure-activity relationships are observed.
While specific data on the agricultural use of this compound is limited, numerous studies on related compounds highlight the potential of this chemical class. For instance, various 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and tested for their in vivo fungicidal activity against common plant pathogens like Botrytis cinerea and Rhizoctonia solani, with some showing efficacy comparable or superior to commercial fungicides. nih.gov Other research has demonstrated that oxadiazole derivatives can be effective against maize diseases caused by fungi such as Exserohilum turcicum. frontiersin.org The fungicidal activity of some derivatives containing dichlorophenyl substituents has been noted as particularly effective. sphinxsai.com Given these findings, this compound represents a promising candidate for development as a novel agrochemical agent.
Table 4: Reported Agricultural Activity of Related 1,3,4-Oxadiazole Derivatives
| Compound Class/Derivative | Target Pest/Pathogen | Type of Activity | Reference |
|---|---|---|---|
| 2,5-Disubstituted-1,3,4-oxadiazoles | Botrytis cinerea, Rhizoctonia solani | Fungicidal | nih.gov |
| 1,3,4-Oxadiazole derivatives | Maize pathogens (R. solani, G. zeae, E. turcicum) | Antifungal | frontiersin.org |
| 2,5-Disubstituted-1,3,4-oxadiazoles | Various fungi | Antifungal | sphinxsai.com |
Herbicidal Properties and Crop Protection
While specific studies on the herbicidal effects of this compound are not documented in the available literature, the 1,3,4-oxadiazole ring is a core component of various compounds exhibiting herbicidal activity. For example, certain 1,3,4-oxadiazole thioether derivatives have been shown to possess herbicidal properties. nih.gov Research into other substituted 2,5-diphenyl-1,3,4-oxadiazole derivatives has indicated that the nature and position of the substituents on the phenyl rings play a crucial role in their biological activity. For instance, derivatives of the herbicide oxadiazon, which features a 1,3,4-oxadiazole core, are known for their effectiveness.
Insecticidal Properties and Pest Control
The insecticidal potential of the 1,3,4-oxadiazole class of compounds has been noted in several studies, although specific data for this compound is absent. Research has been conducted on various 2,5-disubstituted-1,3,4-oxadiazoles, demonstrating their efficacy against a range of insect pests. scispace.com For instance, certain derivatives have been synthesized and evaluated for their activity against pests like the cotton bollworm and tobacco leaf eating caterpillar. The insecticidal activity is often linked to the specific chemical groups attached to the central oxadiazole ring.
Fungicidal Properties for Plant Disease Management
The 1,3,4-oxadiazole moiety is a key feature in a number of compounds developed for their fungicidal properties against various plant pathogens. researchgate.netnih.gov Studies on different 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown significant activity against fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov The antifungal efficacy of these compounds is highly dependent on the substituents on the phenyl rings. For example, a study on various 2,5-disubstituted-1,3,4-oxadiazoles highlighted that the presence and position of electron-withdrawing or electron-donating groups on the aromatic rings can significantly influence their fungicidal potency. frontiersin.org Although no specific fungicidal data for this compound has been reported, the general activity of this class of compounds suggests a potential avenue for future investigation.
Future Research Directions and Challenges in 2,5 Bis 3 Chlorophenyl 1,3,4 Oxadiazole Research
Continued Development of Novel and Sustainable Synthetic Methodologies for Specific Isomers and Derivatives
While various methods exist for the synthesis of 1,3,4-oxadiazoles, the development of novel, efficient, and environmentally friendly strategies remains a critical research focus. researchgate.netnih.gov Conventional methods often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. nih.gov Consequently, there is a growing emphasis on "green chemistry" approaches for the synthesis of 2,5-Bis(3-chlorophenyl)-1,3,4-oxadiazole and its derivatives.
Future research in this area will likely prioritize the following:
Microwave-Assisted and Ultrasound-Irradiated Synthesis: These techniques offer advantages such as reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. mdpi.com
Eco-friendly Catalysts and Solvents: The use of non-toxic, renewable substrates and catalysts, along with green solvents, aims to minimize the environmental impact of synthetic processes. researchgate.netnih.gov
One-Pot Synthesis and Multicomponent Reactions: Developing synthetic protocols that combine multiple steps into a single operation can improve efficiency and reduce waste.
Photoredox Catalysis: Visible-light-promoted reactions represent a mild and sustainable alternative to traditional synthetic methods. researchgate.net
The table below summarizes some of the sustainable synthetic strategies being explored for 1,3,4-oxadiazole (B1194373) derivatives.
| Synthetic Strategy | Description | Advantages |
| Microwave Irradiation | Utilizes microwave energy to accelerate chemical reactions. | Faster reaction rates, higher yields, cleaner reactions. mdpi.com |
| Ultrasonication | Employs sound waves to induce chemical reactions. | Enhanced reaction rates, improved yields, milder conditions. mdpi.com |
| Green Catalysts | Involves the use of non-toxic and reusable catalysts. | Reduced environmental impact, improved sustainability. researchgate.netnih.gov |
| Solvent-Free Reactions | Reactions are conducted without the use of a solvent. | Minimized waste, increased efficiency. mdpi.com |
Deeper Elucidation of Molecular Mechanisms of Action and Target Specificity
A fundamental challenge in the development of therapeutic agents based on this compound is the precise understanding of their molecular mechanisms of action. While many 1,3,4-oxadiazole derivatives have shown promising biological activities, including antibacterial, antifungal, and anticancer effects, the specific cellular targets and pathways they modulate are often not fully characterized. researchgate.netnih.govnih.gov
Future research should focus on:
Target Identification and Validation: Employing techniques such as proteomics, genomics, and chemical biology to identify the specific proteins, enzymes, or nucleic acids that interact with this compound.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the compound to understand how different functional groups influence its biological activity and target specificity. mdpi.com
Enzyme Inhibition Kinetics: For derivatives that act as enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition and the potency of the interaction.
Cellular Pathway Analysis: Investigating the downstream effects of compound binding to its target to understand its impact on cellular signaling pathways and physiological responses. mdpi.com
Rational Design and Synthesis of New Derivatives with Precisely Tailored Biological and Material Properties
The versatility of the 1,3,4-oxadiazole scaffold allows for extensive structural modifications to fine-tune its properties. researchgate.netuowasit.edu.iq The rational design and synthesis of new derivatives of this compound are crucial for developing compounds with enhanced efficacy, improved selectivity, and novel applications. researchgate.netnih.gov
Key areas for future development include:
Bioisosteric Replacement: The 1,3,4-oxadiazole ring can act as a bioisostere for amide and ester groups, which can improve pharmacokinetic properties. researchgate.netmdpi.com
Hybrid Molecules: Combining the this compound core with other pharmacophores can lead to hybrid compounds with dual or synergistic biological activities.
Targeted Drug Delivery: Incorporating specific functional groups that can direct the molecule to its intended biological target, thereby increasing efficacy and reducing off-target effects.
Materials Science Applications: Synthesizing derivatives with specific electronic and photophysical properties for use in organic light-emitting diodes (OLEDs), polymers, and other advanced materials. tubitak.gov.tr
Enhanced Integration of Advanced Computational and Experimental Approaches in Research Workflows
The integration of computational and experimental methods has become indispensable in modern drug discovery and materials science. researchgate.net In the context of this compound research, a synergistic approach combining in silico and in vitro/in vivo studies can significantly accelerate the discovery and development process. researchgate.net
Future research workflows should increasingly incorporate:
Molecular Docking and Dynamics Simulations: To predict the binding modes and affinities of this compound derivatives with their biological targets. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis: To develop predictive models that correlate the chemical structure of compounds with their biological activity. researchgate.net
Density Functional Theory (DFT) Studies: To investigate the electronic structure, reactivity, and spectroscopic properties of the molecules. nih.gov
Virtual Screening: To screen large libraries of virtual compounds to identify promising candidates for synthesis and experimental testing. nih.gov
The following table outlines the roles of various computational techniques in 1,3,4-oxadiazole research.
| Computational Technique | Application in Research |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. nih.gov |
| QSAR | Relates the chemical structure of a molecule to its biological activity. researchgate.net |
| DFT | Calculates the electronic properties of molecules to understand their reactivity and stability. nih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules to study the stability of ligand-protein complexes. nih.gov |
Expanding the Scope of Applications in Emerging Scientific and Technological Fields
The unique chemical and physical properties of the 1,3,4-oxadiazole ring suggest that derivatives of this compound could find applications beyond their traditional roles in medicine. mdpi.com Exploring these novel applications is a promising direction for future research.
Potential emerging areas of application include:
Organic Electronics: The electron-deficient nature and thermal stability of the 1,3,4-oxadiazole core make it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.commdpi.com
Heat-Resistant Polymers: Incorporation of the 1,3,4-oxadiazole moiety into polymer backbones can enhance their thermal stability. mdpi.com
Luminescent Materials: The inherent fluorescence of some 1,3,4-oxadiazole derivatives makes them candidates for use as sensors, probes, and in imaging applications. researchgate.net
Dye-Sensitized Solar Cells (DSSCs): The electronic properties of 1,3,4-oxadiazoles can be harnessed in the development of efficient photosensitizers for solar energy conversion. mdpi.com
Q & A
Basic: What are the recommended synthetic routes for 2,5-bis(3-chlorophenyl)-1,3,4-oxadiazole, and how can reaction yields be optimized?
Methodological Answer:
The compound is typically synthesized via cyclization of 3-chlorobenzohydrazide derivatives. A common approach involves refluxing equimolar amounts of 3-chlorobenzoic acid and 3-chlorobenzohydrazide in phosphoryl chloride (POCl₃) for 12–24 hours . Optimization strategies include:
- Catalyst Use: POCl₃ acts as both solvent and dehydrating agent. Alternative catalysts like P₂O₅/H₃PO₄ may reduce side reactions .
- Temperature Control: Maintain reflux temperatures (~110°C) to ensure complete cyclization.
- Workup: Quenching the reaction in ice-water improves precipitation purity. Recrystallization from ethanol yields >85% purity .
Data Note: Analogous 4-chlorophenyl derivatives achieve ~75–90% yields under similar conditions .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR: Confirm substitution patterns via aromatic proton shifts (δ 7.4–8.1 ppm for chlorophenyl groups) and absence of NH/COOH signals .
- X-ray Diffraction: Resolve crystal packing and dihedral angles between the oxadiazole core and aryl rings. For example, 2,5-bis(4-methoxyphenyl) analogs show planar oxadiazole rings (max deviation: 0.0021 Å) with aryl ring inclinations of 8–11° .
- Elemental Analysis: Verify C, H, N, and Cl content (expected deviation <0.3%).
Advanced: How can researchers design coordination polymers using this compound, and what challenges arise in structural stability?
Methodological Answer:
The oxadiazole N-atoms can act as ligands for transition metals (e.g., Ag⁺). Key steps:
- Ligand Design: Use rigid this compound as a bidentate linker.
- Coordination Chemistry: React with AgNO₃ in CH₂Cl₂/MeOH to form 1D/2D polymers. Challenges include:
Advanced: How do structural modifications (e.g., substituent position: 3-Cl vs. 4-Cl) impact pharmacological activity?
Methodological Answer:
- Bioisosteric Effects: The 3-Cl substitution may enhance lipophilicity compared to 4-Cl, improving membrane permeability.
- Case Study: 2,5-Bis(2,4-dichlorophenyl) derivatives exhibit insecticidal activity (LC₅₀: 12 µM against houseflies) due to increased halogen bonding .
- Experimental Design: Compare IC₅₀ values in cytotoxicity assays (e.g., MTT) for 3-Cl vs. 4-Cl analogs. Use molecular docking to assess target binding (e.g., tubulin for anticancer activity) .
Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts, IR peaks) be resolved during characterization?
Methodological Answer:
- NMR Discrepancies: Aromatic proton splitting patterns may vary due to crystal packing (e.g., J = 7.7–8.1 Hz for ortho-coupled protons in CDCl₃) . Use NOESY to confirm spatial arrangements.
- IR Absorption: The oxadiazole C=N stretch (~1600 cm⁻¹) can overlap with aryl C=C. Deconvolute spectra using DFT calculations (B3LYP/6-31G* basis set) .
- Validation: Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion peaks (e.g., [M+H]⁺ at m/z 307.02 for C₁₄H₈Cl₂N₂O).
Advanced: What strategies improve the compound’s efficacy as a corrosion inhibitor, and how is performance quantified?
Methodological Answer:
- Mechanism: Adsorption on metal surfaces via Cl and N lone pairs. For 2,5-bis(4-dimethylaminophenyl) analogs, inhibition efficiency reaches 94% in HCl (1M) via Langmuir adsorption .
- Testing Protocols:
- Electrochemical Impedance Spectroscopy (EIS): Measure charge-transfer resistance (Rₐₜ) increases.
- SEM/XPS: Confirm inhibitor film formation on carbon steel .
- Optimization: Introduce electron-donating groups (e.g., -OCH₃) to enhance adsorption .
Advanced: How can computational chemistry aid in predicting the compound’s photophysical properties for optoelectronic applications?
Methodological Answer:
- DFT/TD-DFT: Calculate HOMO-LUMO gaps to predict UV-Vis absorption (e.g., λₐᵦₛ ~350 nm for push-pull 2,5-diaryloxadiazoles) .
- Two-Photon Absorption (TPA): Design derivatives with extended conjugation (e.g., styryl groups) for TPA cross-sections >500 GM .
- Validation: Compare computed spectra with experimental data from fluorescence spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

